molecular formula C24H27N3O2 B2413577 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide CAS No. 946365-89-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide

Cat. No.: B2413577
CAS No.: 946365-89-5
M. Wt: 389.499
InChI Key: SDIOKOJNPJJPAF-UHFFFAOYSA-N
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Description

“N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide” is a complex organic compound that features a combination of isoquinoline, dimethylaminophenyl, and furanamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-26(2)21-11-9-19(10-12-21)22(16-25-24(28)23-8-5-15-29-23)27-14-13-18-6-3-4-7-20(18)17-27/h3-12,15,22H,13-14,16-17H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIOKOJNPJJPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide” likely involves multiple steps, including the formation of the isoquinoline ring, the attachment of the dimethylaminophenyl group, and the final coupling with the furanamide moiety. Typical reaction conditions might include:

    Formation of Isoquinoline Ring: This could involve Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Attachment of Dimethylaminophenyl Group: This might be achieved through Friedel-Crafts alkylation or acylation.

    Coupling with Furanamide: This could involve amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline or furanamide moieties.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Recent studies have highlighted the biological activity of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide:

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)4.067.33

This indicates a higher cytotoxic effect on cancer cells compared to normal cells, suggesting potential therapeutic applications in oncology.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems indicates potential neuroprotective properties. It may influence cholinergic pathways by inhibiting enzymes such as acetylcholinesterase (AChE), leading to increased acetylcholine levels. This mechanism is relevant for disorders like Alzheimer's disease.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. The compound exhibited significant activity against MCF-7 cells with an IC50 value indicating strong efficacy in inhibiting cell proliferation.
  • Neuroprotective Research : Research has shown that compounds with similar structures can enhance cognitive function in animal models by modulating cholinergic activity. This suggests that this compound might have similar effects.
  • Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties due to its furan and tetrahydroisoquinoline components. Antioxidants are crucial for mitigating oxidative stress associated with various diseases.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide: might be compared with other isoquinoline derivatives, such as berberine or papaverine.

    Dimethylaminophenyl derivatives: like dimethylaminophenylazobenzene.

    Furanamide derivatives: like furfurylamine.

Uniqueness

The uniqueness of “this compound” might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide (commonly referred to as the compound ) is a synthetic derivative that has garnered attention in the field of neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a furan-2-carboxamide core and a tetrahydroisoquinoline moiety. The presence of a dimethylamino group enhances its pharmacological profile. However, specific physical and chemical properties such as melting point and boiling point remain largely unreported due to limited research.

Neuropharmacological Effects

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant biological activities, particularly in neuropharmacology. The compound is believed to interact with various neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive functions.

Key Findings:

  • Receptor Interaction: Preliminary studies suggest that the compound may act on orexin receptors, which are implicated in sleep-wake regulation and appetite control.
  • Cytotoxicity: In vitro assays have shown that certain tetrahydroisoquinoline derivatives possess cytotoxic properties against cancer cell lines, indicating potential anti-cancer applications .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound Name Structural Features Unique Aspects
N-{(1R)-1-[4-(dimethylamino)phenyl]ethyl}-N'-(3-methoxybenzoyl)ureaDimethylamino and methoxy groupsUrea linkage provides different reactivity
6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)]phenyl}acetamideIndazole core instead of tetrahydroisoquinolinePotentially different pharmacodynamics

This table highlights the unique combination of functional groups in the compound that may contribute to its targeted biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrahydroisoquinoline derivatives:

  • Synthesis Techniques:
    • Various synthetic routes have been explored for creating derivatives with enhanced bioactivity. For example, one method involves using Friedel-Crafts reactions followed by oxidation processes to yield specific tetrahydroisoquinoline structures .
  • In Silico Evaluations:
    • Computational models have been employed to predict the biological activity and toxicity profiles of these compounds. Such evaluations are crucial for identifying promising candidates for further experimental validation .
  • Medicinal Applications:
    • The potential applications of these compounds extend beyond neuropharmacology into areas such as oncology and metabolic disorders. Ongoing research aims to clarify their mechanisms of action and therapeutic efficacy .

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